tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate
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Overview
Description
tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate is a complex organic compound that belongs to the class of pyrazino[1,2-a]pyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate typically involves multi-step reactions. One common synthetic route includes the reaction of an aldehyde with malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile in a one-pot four-component reaction . This method is regio- and chemoselective, leading to the formation of the desired pyrazino[1,2-a]pyrimidine derivative.
Chemical Reactions Analysis
tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions: Reagents such as phosphorus trichloride (PCl3) can be used for transesterification and aminolysis reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
tert-Butyl 2-(aminomethyl)-4-oxo-6,7-dihydro-4H-pyrazino[1,2-a]pyrimidine-8(9H)-carboxylate can be compared with other similar compounds such as:
- tert-Butyl [2-(5-methyl-1H-imidazol-2-yl)propan-2-yl]carbamate
- tert-Butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate These compounds share structural similarities but differ in their specific functional groups and biological activities.
Properties
Molecular Formula |
C13H20N4O3 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 2-(aminomethyl)-4-oxo-7,9-dihydro-6H-pyrazino[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-4-5-17-10(8-16)15-9(7-14)6-11(17)18/h6H,4-5,7-8,14H2,1-3H3 |
InChI Key |
UBMPSJYUZZTXEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=CC2=O)CN)C1 |
Origin of Product |
United States |
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